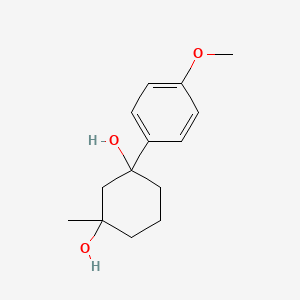
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylcyclohexanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and 3-methylcyclohexanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of 1-(4-Methoxyphenyl)-3-methylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-2-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,4-diol
Comparison: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a compound of particular interest in research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C14H20O3/c1-13(15)8-3-9-14(16,10-13)11-4-6-12(17-2)7-5-11/h4-7,15-16H,3,8-10H2,1-2H3 |
Clave InChI |
SOFKAVUNAOIBFY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(C2=CC=C(C=C2)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















